molecular formula C27H24N4O B2957781 N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-02-6

N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2957781
CAS RN: 477233-02-6
M. Wt: 420.516
InChI Key: QDNXWIYKQPNYAB-UHFFFAOYSA-N
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Description

The compound “N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic molecule. It contains several functional groups, including an amine group (-NH2), a pyrrolo[2,3-d]pyrimidin-4-amine group, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic ring. The presence of these rings would likely result in a planar or near-planar structure. The electron-donating methoxy groups and electron-withdrawing amine group could also influence the electronic structure of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make the compound a weak base, and the aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Chemoselective Protection of Amines

The 2-methoxyphenyl moiety of SR-01000567956 can be utilized as a chemoselective protecting group for amines. This application is particularly valuable in synthetic chemistry where selective protection and deprotection of functional groups are required . The stability of the urea linkage under various conditions makes it an advantageous choice for such processes.

Synthesis of Secondary Amines

SR-01000567956 can serve as a precursor in the synthesis of secondary amines. Secondary amines are crucial intermediates for producing pharmaceuticals, agrochemicals, and dyes . The compound’s structure allows for the introduction of additional functional groups, facilitating the creation of a diverse range of secondary amines.

Crystallography and Structural Analysis

The related molecular structures of compounds containing the 2-methoxyphenyl group have been analyzed using crystallography. These analyses provide insights into the supramolecular structure and intermolecular interactions, which are essential for understanding the compound’s properties and potential applications .

Dye and Pigment Production

The compound’s structure is related to those used in the synthesis of azo dyes and other pigments. Its derivatives could be synthesized and tested for colorfastness, stability, and application in various industries .

Agrochemical Development

Secondary amines, which can be synthesized from SR-01000567956, are components of many agrochemicals. The compound could be used to develop new pesticides, herbicides, or fertilizers with improved efficacy and reduced environmental impact .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O/c1-19-12-14-22(15-13-19)31-17-23(20-8-4-3-5-9-20)25-26(29-18-30-27(25)31)28-16-21-10-6-7-11-24(21)32-2/h3-15,17-18H,16H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNXWIYKQPNYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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